The table below summarizes the organoleptic properties of 1-Nonen-3-ol as described in flavor and fragrance industry databases and peer-reviewed research.
| Characteristic | Description |
|---|---|
| Odor Type | Earthy [1] |
| Odor Description | Intensely oily, creamy, green, earthy, and mushroom-like [1]. |
| Odor at 100% | Intensely oily, creamy, green, earthy mushroom [1]. |
| Other Descriptions | Oily-creamy with somewhat green, earthy mushroom undertones [1]. |
| Flavor Type | Earthy [1]. |
| Taste Description | Earthy, mushroom, green [1]. |
| Contextual Identification | Detected as a volatile compound contributing to the aroma profile of dry dog food [2]. |
This compound has been identified and measured in complex samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Table: Quantitative Detection in a Study on Dry Dog Food This study used a modified headspace solid-phase microextraction (SPME) method followed by GC-MS to analyze volatile compounds [2].
| Sample Code | Average Concentration (Mean ± SD) |
|---|---|
| MF | 0.07 ± 0.02 |
| CD | 0.07 ± 0.01 |
| FD | 0.07 ± 0.01 |
| WSD | 0.09 ± 0.00 |
Note: The concentration values are relative and based on the semi-quantification methods of the cited study. MF, CD, FD, and WSD refer to different dog food diets tested [2].
The perception of this compound's odor, like that of all smells, begins when the volatile molecule binds to olfactory receptors (ORs) in the nose.
Olfactory signal transduction pathway initiated by odorant binding.
For researchers aiming to study volatile organic compounds like this compound, here are standard methodologies derived from the search results.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with SPME This is a widely used method for extracting, separating, and identifying volatile compounds from complex samples [2].
2. Olfactory Receptor Deorphanization This refers to the process of pairing an orphan olfactory receptor with its activating ligand(s) [4].
The table below consolidates the GHS classification and hazard information from the safety data sheets.
| GHS Hazard Class | Category | Hazard Statement | Pictogram | Precautionary Statements |
|---|
| Flammable liquids | Combustible liquid [1] [2] | H227: Combustible liquid [1] [2] | Not specified | P210, P280, P370+P378, P501 (as listed by one supplier) [2]. P403+P235: Store in a well-ventilated place. Keep cool [1]. |
Most sources indicate that 1-Nonen-3-ol is not classified for other health hazards like acute toxicity, skin corrosion, or serious eye damage [1]. However, one supplier's Safety Data Sheet (SDS) advises that the substance may cause respiratory irritation, skin irritation, and eye irritation [3].
The following table details key physicochemical properties for this compound, which are crucial for risk assessment and safe handling.
| Property | Value / Description |
|---|---|
| Physical State | Clear, colorless liquid [1] |
| Molecular Formula / Weight | C9H18O / 142.24 g/mol [4] [1] [2] |
| Boiling Point | 192°C - 195°C [4] [1] [2] |
| Flash Point | 69.5°C - 84°C (closed cup) [1] [2] |
| Density | 0.835 - 0.845 g/cm³ @ 25°C [4] [1] [2] |
| Refractive Index | 1.438 - 1.444 @ 20°C [4] [2] |
| Vapor Pressure | 0.124 mmHg @ 25°C [4] [1] |
| Solubility in Water | 613.1 mg/L @ 25°C (estimated) [4] |
| Partition Coefficient (log Po/w) | 3.029 (estimated) [4] |
| Odor Description | Intensely oily, creamy, green, earthy, mushroom [4] |
The diagram below outlines the key hazard considerations and controls for working with this compound in a laboratory setting.
The primary physical hazard of this compound is its combustibility. Health hazard data is limited, but it should be treated as a potential irritant. A lack of chronic toxicity data (carcinogenicity, mutagenicity, reproductive toxicity) means it is prudent to minimize all exposure.
The table below summarizes key quantitative and descriptive data for this compound from recent research:
| Property / Aspect | Details and Values |
|---|---|
| Odor Activity | Odor Active Value (OAV) ≥ 1 (in black tea), indicating a significant contribution to aroma [1]. |
| Reported Odor Notes | Imparts distinct floral-fruity notes to black tea [1]. |
| Receptor Interaction (Experimental) | Shows a higher sensitivity (lower EC₅₀) for the mosquito odorant receptor AaOR8 compared to its shorter carbon chain analog, 1-hepten-3-ol [2]. |
| Receptor Interaction (Computational) | Molecular docking demonstrates interaction with human olfactory receptors like OR1A1 and OR2J2, providing mechanistic insight into aroma perception [1]. |
The perception of this compound begins when the volatile molecule enters the nasal cavity and dissolves in the mucus of the olfactory epithelium. It then binds to specific Olfactory Receptors (ORs) on the surface of sensory neurons [3]. ORs are Class A G-Protein Coupled Receptors (GPCRs) [4] [3].
The following diagram illustrates the core GPCR signaling pathway that is activated upon odorant binding.
Figure 1: The canonical GPCR-mediated signaling pathway in olfactory sensory neurons.
Studying OR-odorant interactions requires a combination of analytical chemistry, sensory evaluation, and molecular biology techniques.
To identify and quantify this compound in a complex sample like food:
This computational method predicts the binding affinity and orientation of a small molecule like this compound within the binding pocket of a protein like an OR.
Given the vast number of odorant-OR pairs, traditional experimental methods are low-throughput. Recent research focuses on Artificial Intelligence (AI) to overcome this.
The experimental workflow below integrates these traditional and modern approaches.
Figure 2: An integrated workflow from compound identification to mechanistic insight.
The table below summarizes the key data found for this compound (CAS 21964-44-3).
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₉H₁₈O | - | [1] [2] |
| Molecular Weight | 142.24 | g/mol | [1] |
| Density | 0.84 | g/cm³ | [1] |
| Boiling Point | 192 - 194 | °C | [1] |
| Melting Point | 235.25 | K (≈ -37.9 °C) | Estimated value [3] |
| Flash Point | 83.33 - 84 | °C | [1] [4] |
| Refractive Index | 1.438 - 1.442 | - | [1] [4] |
| Vapor Pressure | 0.124 (est.) | mmHg @ 25°C | Estimated value [4] |
| LogP (o/w) | 3.029 - 3.10 (est.) | - | Estimated value [5] [4] |
| Water Solubility | 613.1 | mg/L @ 25°C (est.) | Estimated value [4] |
For researchers, understanding the source and context of data is critical. Here is detailed information on the experimental methods behind some of the key data points.
The following diagram illustrates the core structure of this compound and its key functional groups, which are the sites for its common synthetic transformations and reactions.
Diagram: The molecular structure of this compound features two reactive sites: a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), enabling diverse chemical transformations.
1. Introduction 1-Nonen-3-ol is a volatile organic compound belonging to the class of fatty alcohols. It is characterized by an intense, complex aroma profile described as oily, creamy, green, earthy, and mushroom-like [1]. Its analysis is crucial in fields such as food science (e.g., for assessing the flavor of pea proteins [2]) and fragrance chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrumental method for separating, detecting, and identifying such volatile compounds in complex mixtures. When coupled with olfactometry (GC-O), it becomes a powerful tool for correlating specific chemical compounds with sensory perception [3].
2. Experimental Methodology
The following section outlines a generalized protocol for analyzing this compound. Parameters will likely require optimization for your specific sample matrix (e.g., food, air, or material emissions).
2.1. Sample Preparation The choice of sample preparation technique depends heavily on the sample matrix. Common methods include:
2.2. GC-MS/O Instrumental Configuration A common setup for analyzing odor-active compounds like this compound involves Gas Chromatography coupled with both Mass Spectrometry and Olfactometry (GC-MS/O). The effluent from the GC column is split between the mass spectrometer and a sniffing port, allowing for simultaneous chemical and sensory analysis [3].
The diagram below illustrates the workflow and instrumental setup for such an analysis.
2.3. Suggested GC-MS Conditions The following table summarizes recommended starting conditions for GC-MS analysis. These should be considered a guideline.
Table 1: Suggested GC-MS Operating Conditions
| Parameter | Suggested Setting | Rationale & Notes |
|---|---|---|
| GC Column | Mid-polarity stationary phase (e.g., 35%-phenyl, 65%-dimethylpolysiloxane) | Offers a good compromise for separating a wide range of volatiles; polar phases can improve separation of oxygenated compounds like alcohols [3]. |
| Injection | Split or splitless mode (as required), 250°C | Hot injection may cause degradation of labile compounds; cold injection techniques can be explored if needed [3]. |
| Carrier Gas | Helium, constant linear velocity (~1 mL/min) | |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | A moderate ramp rate provides a balance between resolution and analysis time. |
| Transfer Line | 250°C | Prevents condensation of semi-volatile analytes [3]. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard for library-searchable spectra. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| MS Acquisition | Full scan (e.g., m/z 40-300) and/or SIM | Full scan for identification, SIM for higher sensitivity. |
2.4. Mass Spectrometric Data for this compound The table below consolidates key data for this compound to aid in its identification.
Table 2: Chemical and MS Data for this compound | Property | Value / Description | | :--- | :--- | | Chemical Formula | C₉₀H₁₈O [1] [6] | | Molecular Weight | 142.24 g/mol [1] [6] | | CAS Registry Number | 21964-44-3 [1] [6] | | Predicted Base Peak | m/z 57 (common for alcohols with this structure) | | Other Key Fragments | m/z 70, m/z 83, m/z 85, M₀-H₂O (m/z 124) | The loss of water (M₀-18) is a characteristic fragmentation for alcohols. | | Characterization | The NIST Mass Spectrometry Data Center lists a predicted GC-MS spectrum for this compound [6]. |
3. Discussion Identifying this compound relies on correlating its retention index (RI) on a specific GC column and its mass spectrum with those of an authentic standard [3]. The use of GC-O is particularly valuable, as it allows researchers to confirm that this compound, identified by MS, is indeed odor-active in the sample and to characterize its sensory impact (e.g., earthy, mushroom) [3] [1]. For complex samples where co-elution is an issue, techniques like comprehensive two-dimensional GC (GC×GC) can provide superior separation power [3].
This compound is an eight-carbon unsaturated alcohol that represents a significant aroma compound in various food matrices, particularly known for its characteristic mushroom-like odor. This compound has gained considerable attention in food quality evaluation due to its low sensory threshold and potential contribution to both desirable and undesirable aromas in food products. In wine and grape products, this compound has been identified as a component of the "fresh mushroom off-flavor" (FMOff) defect, often associated with fungal infections such as Botrytis cinerea (grey rot) and Erysiphe necator (powdery mildew) [1]. The accurate detection and quantification of this compound are essential for quality control in food production, especially in products like mushrooms, wine, and other fermented foods where its presence can significantly impact consumer acceptance.
The analytical challenge in detecting this compound arises from its typically low concentration in complex food matrices and its chemical properties that require specialized extraction and detection techniques. Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique that addresses these challenges by enabling efficient extraction, concentration, and introduction of volatile and semi-volatile compounds like this compound to analytical instrumentation. These application notes provide detailed protocols and methodological considerations for the reliable analysis of this compound in various food matrices using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 24415-26-7 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Chemical Structure | CH₃(CH₂)₄CH(OH)CH=CH₂ |
| Odor Description | Mushroom, earthy, metallic |
| Sensory Threshold | Approximately 30 ng/L in wine [1] |
| Volatility | Semi-volatile |
| Stability | Sensitive to oxidation |
This compound belongs to the C8 compound family, which includes various saturated and unsaturated eight-carbon alcohols, ketones, and related compounds. These compounds are commonly produced through the lipid biodegradation pathway in fungi and are often found as glycosidic precursors in plant materials [1]. The sensory impact of this compound is significant due to its exceptionally low olfactory perception threshold, which varies depending on the food matrix but generally falls in the nanogram per liter range. This low threshold means that even trace amounts can profoundly influence the sensory profile of food products, necessitating highly sensitive analytical methods for its detection and quantification [1].
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated on a fused-silica fiber, followed by thermal desorption directly into the injection port of a gas chromatograph. This technique operates on equilibrium principles, where the amount of analyte extracted by the fiber is proportional to its initial concentration in the sample matrix when equilibrium conditions are achieved [3] [4]. The amount of analyte extracted at equilibrium can be described by the equation:
n = (Kfs × Vf × C0 × Vs) / (Kfs × Vf + Vs)
Where n is the amount of analyte extracted by the fiber, Kfs is the fiber/sample distribution coefficient, Vf is the fiber coating volume, C0 is the initial analyte concentration, and Vs is the sample volume [4].
SPME offers several significant advantages for the analysis of volatile compounds like this compound in food matrices, including minimal sample preparation, reduced solvent consumption (aligning with green chemistry principles), high sensitivity, and excellent reproducibility. The technique is particularly well-suited for volatile compound analysis because it effectively extracts and pre-concentrates analytes from complex matrices while minimizing the introduction of non-volatile interferences that could compromise analytical system performance [3] [4].
Table 2: SPME Configurations and Their Applications
| Configuration | Description | Best For | Limitations |
|---|---|---|---|
| Fiber SPME | Stationary phase coated on fused silica fiber | Headspace and direct immersion extractions | Limited coating varieties, mechanical fragility |
| In-Tube SPME | Capillary column with inner coating | Automated in-flow extraction | Potential clogging with particulate matter |
| Thin-Film Microextraction (TFME) | Flat film with larger surface area | Enhanced extraction efficiency | Specialized equipment requirements |
SPME is available in several configurations, with fiber SPME being the most commonly used format. The fiber assembly consists of a hollow, protective needle and an internal fiber that can be extended or retracted. For this compound analysis, the headspace (HS) extraction mode is generally preferred over direct immersion (DI) for complex food matrices, as it minimizes contamination of the fiber with non-volatile matrix components and extends the fiber's usable lifetime [4]. The headspace approach involves exposing the fiber to the vapor phase above the sample, allowing volatile and semi-volatile compounds to partition into the coating while leaving non-volatile matrix components behind [3].
The selection of an appropriate SPME configuration depends on several factors, including the sample matrix complexity, analyte volatility, required sensitivity and selectivity, and the need for method automation. For this compound analysis in food samples, fiber SPME with headspace sampling typically provides the best balance of sensitivity, practicality, and compatibility with food matrices ranging from solid mushrooms to liquid wines and beverages [2] [5].
The selection of an appropriate fiber coating is arguably the most critical parameter in SPME method development, as it directly determines the extraction efficiency and selectivity for target analytes. For this compound extraction, bipolar or polar coatings generally yield superior performance due to the compound's chemical structure, which includes both a hydroxyl group and a double bond, creating moderate polarity.
Research studies have demonstrated that DVB/CAR/PDMS (divinylbenzene/carboxen/polydimethylsiloxane) fibers provide excellent extraction efficiency for C8 compounds, including this compound and related compounds such as 1-octen-3-ol and 1-octen-3-one [2] [5]. In comparative studies, DVB/CAR/PDMS fibers extracted approximately twice the number of volatile metabolites compared to non-polar PDMS fibers, with significantly higher response for oxygenated compounds like alcohols and carbonyls [2]. The mixed-phase composition of these fibers provides multiple mechanisms for analyte retention, including π-π interactions with the DVB phase, dispersion interactions with PDMS, and size-selective adsorption with the CAR phase, making them particularly suitable for capturing a wide range of volatile compounds including this compound.
Alternative fiber coatings that may provide satisfactory results include CAR/PDMS (carboxen/polydimethylsiloxane) and PDMS/DVB (polydimethylsiloxane/divinylbenzene). However, these generally show lower extraction efficiency for this compound compared to the ternary DVB/CAR/PDMS composition. The selection of fiber coating should also consider potential matrix effects and competitive adsorption from other volatile compounds in complex food samples [2] [5].
Table 3: Optimized SPME Conditions for this compound Extraction from Food Samples
| Parameter | Recommended Conditions | Alternative Options | Effect on Extraction |
|---|---|---|---|
| Fiber Coating | DVB/CAR/PDMS (50/30 μm) | CAR/PDMS, PDMS/DVB | Highest efficiency for C8 compounds |
| Sample Amount | 3-5 g solid or 5-10 mL liquid | Adjust based on matrix | Maximizes headspace concentration |
| Extraction Temperature | 50-60°C | 40-70°C range | Higher temperature increases volatility but may degrade compounds |
| Extraction Time | 20-30 minutes | 15-45 minutes equilibrium | Time-dependent equilibrium |
| Agitation | 250-500 rpm magnetic stirring | Vortex, sonication | Enhances mass transfer |
| Salt Addition | 10-30% NaCl (w/v) | KCl, Na₂SO₄ | Salting-out effect improves volatility |
| Sample pH | Natural (unless analyzing precursors) | pH adjustment for specific applications | Affects compound volatility and stability |
The extraction temperature significantly influences the equilibrium partitioning of this compound between the sample matrix, headspace, and fiber coating. Elevated temperatures increase the Henry's constant of volatile compounds, enhancing their transfer to the headspace and potentially reducing the time required to reach equilibrium. However, excessive temperatures may promote compound degradation or undesirable matrix effects. Studies have shown that temperatures between 50-60°C provide optimal extraction efficiency for this compound and related compounds while maintaining compound integrity [2] [5]. For heat-sensitive matrices, lower extraction temperatures (40-50°C) with extended extraction times may be preferable.
The extraction time must be optimized to balance analysis throughput and extraction efficiency. For this compound, equilibrium extraction times typically range from 20-30 minutes at 50-60°C, though pre-equilibrium extraction may be implemented for higher throughput if method consistency is maintained. The use of agitation (magnetic stirring at 250-500 rpm) significantly enhances extraction kinetics by reducing the thickness of the static layer surrounding the fiber and promoting the release of analytes from the matrix into the headspace [2] [4].
The addition of inorganic salts such as sodium chloride (10-30% w/v) to aqueous samples improves extraction efficiency through the salting-out effect, which reduces the solubility of organic compounds in the aqueous phase and enhances their partitioning into the headspace. For solid food samples, appropriate particle size reduction (250-500 μm) and hydration may be necessary to facilitate the release of volatile compounds into the headspace [6].
For Solid Food Samples (Mushrooms, Vegetables):
For Liquid Food Samples (Wine, Beverages):
Diagram 1: SPME-GC-MS Workflow for this compound Analysis in Food Samples
Gas Chromatography Conditions:
Mass Spectrometry Conditions:
The identification of this compound should be based on multiple criteria to ensure accurate confirmation:
Retention Index Matching: Compare the calculated retention index of the suspected peak with literature values for this compound on comparable stationary phases. The retention index can be determined through the analysis of a homologous n-alkane series (C7-C30) under identical chromatographic conditions [5].
Mass Spectral Matching: Compare the acquired mass spectrum with reference spectra in commercial (NIST, Wiley) or dedicated mass spectral databases. The match factor should exceed 800/1000 for confident identification [5].
Standard Addition: Confirm identity by comparing retention times and mass spectra with an authentic analytical standard when available. The addition of standard to the sample should produce a single enhanced peak at the expected retention time [1].
The typical mass spectrum of this compound shows characteristic fragments at m/z 72 (base peak, [C4H8O]+), 57 ([C4H9]+), 41 ([C3H5]+), and 55 ([C4H7]+), with the molecular ion at m/z 142 typically having low abundance in EI mode.
For accurate quantification of this compound, the internal standard method is strongly recommended to compensate for potential variations in extraction efficiency, matrix effects, and instrument response. Deuterated analogs such as [1,2-²H]-1-octen-3-ol or [1,2-²H]-1-octen-3-one are ideal internal standards due to their structural similarity and nearly identical physicochemical properties [1].
The calibration curve should be constructed by analyzing spiked samples at a minimum of five concentration levels covering the expected range in actual samples. For food analysis, a typical calibration range might be 0.1-1000 μg/kg, depending on the matrix and expected concentrations. The standard addition method is particularly recommended for complex matrices where matrix-matched calibration standards are difficult to prepare, as it accounts for matrix effects on extraction efficiency [5].
Table 4: Method Validation Specifications for this compound Analysis
| Validation Parameter | Acceptance Criteria | Recommended Protocol |
|---|---|---|
| Linearity | R² ≥ 0.995 | Minimum 5 calibration points across expected range |
| Limit of Detection (LOD) | ≤ 0.1 μg/kg | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ≤ 0.5 μg/kg | Signal-to-noise ratio ≥ 10:1 |
| Precision (Repeatability) | RSD ≤ 10% | 6 replicates of spiked sample at low, medium, high levels |
| Recovery | 85-115% | Comparison with known addition at multiple levels |
| Matrix Effects | Documented and compensated | Standard addition or internal standard methods |
Method validation should include assessment of precision (repeatability and intermediate precision), accuracy (through recovery studies using spiked samples), linearity, limits of detection and quantification, and robustness to minor method variations. For food applications, particular attention should be paid to matrix effects, which can significantly influence extraction efficiency and should be properly accounted for through the use of appropriate internal standards or the standard addition method [1] [5].
When properly optimized and implemented, the SPME-GC-MS method for this compound should achieve:
The method is applicable to a wide range of food matrices, including mushrooms, wine and other fermented beverages, vegetables, cereals, and processed foods where fungal-derived volatile compounds may impact product quality and sensory characteristics [1] [5].
This protocol is adapted from a published synthesis of the analogous compound 1-Octen-3-ol [1], replacing amyl iodide with heptyl iodide to yield the target molecule.
| Category | Items |
|---|---|
| Chemicals | Magnesium turnings, Iodoheptane, Acrolein, Anhydrous Diethyl Ether (Et₂O), Sulfuric Acid (H₂SO₄), Aqueous solutions (Sodium thiosulfate, Sodium bicarbonate, Saturated sodium chloride), Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄) |
| Equipment | 3-neck round-bottom flask, Reflux condenser, Addition funnel, Magnetic stirrer/hotplate, Stirring bar, Heating bath, Ice bath, Separatory funnel, Distillation setup, Inert atmosphere (Nitrogen or Argon) supply |
Preparation of the Grignard Reagent:
Reaction with Acrolein:
Quenching and Workup:
Purification:
The following diagram visualizes the synthesis and purification process.
This compound is a flavor and fragrance agent with an intense oily, creamy, green, and earthy mushroom odor [3]. The table below summarizes its key physicochemical properties for identification and quality control.
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈O | [4] [5] [3] |
| Molecular Weight | 142.24 g/mol | [4] [5] [3] |
| CAS Registry Number | 21964-44-3 | [4] [5] [3] |
| Boiling Point | 195 °C @ 760 mmHg | [3] |
| Refractive Index | 1.438 - 1.444 @ 20°C | [3] |
| Specific Gravity | 0.835 - 0.845 @ 25°C | [3] |
| Odor Description | Intensely oily, creamy, green, earthy mushroom | [3] |
| Flash Point | 83.3 °C (182 °F) | [3] |
| Solubility | Soluble in alcohol; 613.1 mg/L in water @ 25°C | [3] |
The information available on the specific synthesis of this compound is limited. To enhance your protocol, you could:
1-Nonen-3-ol is a C9 unsaturated aliphatic alcohol that serves as a versatile ingredient in flavor and fragrance compositions. It is characterized by the coexistence of a double bond and a hydroxyl group, which enables its distinct organoleptic properties and allows for various chemical transformations [1].
The table below summarizes the key physicochemical properties of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| CAS Registry Number | 21964-44-3 | [2] [1] [3] |
| Molecular Formula | C₉H₁₈O | [2] [4] [5] |
| Molecular Weight | 142.24 g/mol | [2] [1] [5] |
| IUPAC Name | non-1-en-3-ol | [2] [4] |
| Common Synonyms | Hexyl vinyl carbinol; 1-Vinylheptanol; 3-Hydroxy-1-nonene | [1] [5] [3] |
| Physical State | Colorless, clear liquid | [2] [6] [5] |
| Boiling Point | 195 °C @ 760 mmHg | [2] [1] |
| Flash Point | 69.5 - 84 °C | [6] [5] |
| Density | 0.83 - 0.845 g/cm³ @ 25°C | [2] [6] [5] |
| Refractive Index | 1.438 - 1.444 @ 20°C | [2] [5] |
| LogP (o/w) | 3.03 (estimated) | [2] [5] |
| Vapor Pressure | 0.124 mmHg @ 25°C | [2] [6] |
| Solubility in Water | 613.1 mg/L @ 25°C (estimated) | [2] |
This compound is prized for its complex green and earthy odor profile, which makes it a valuable component in creating natural-smelling compositions.
Table 2: Organoleptic Characteristics of this compound
| Characteristic | Description |
|---|---|
| Odor Type | Earthy, Green, Mushroom [2]. |
| Odor Description | At 100%, the odor is described as intensely oily, creamy, green, earthy, mushroom [2]. Other descriptions note "oily-creamy somewhat green, earthy mushroom undertones" [2]. AI-based profiling breaks this down into: Green (79.31%), Earthy (76.63%), Mushroom (75.73%), Fruity (65.44%), Oily (62.72%), Sweet (62.35%), Herbal (54.4%), Fatty (53.43%), Cheesy (53.36%), and Metallic (52.97%) [1]. |
| Flavor Type | Earthy [2]. |
| Taste Description | Earthy, mushroom, green [2]. |
| Gas Chromatography Retention Indices | DB-5: 1109.0; Carbowax: 1544.0 [1]. |
This compound finds application across a broad spectrum of products due to its ability to impart fresh, natural nuances.
Table 3: Application Overview and Usage Levels of this compound
| Application Area | Specific Use | Function and Nuance | Typical Use Level |
|---|---|---|---|
| Fragrance & Fine Fragrance | Perfumes, Colognes | Provides fresh green, cucumber-melon, slightly fatty, and citrus-peel nuances [1]. | Up to 2.0% in the fragrance concentrate [2]. |
| Personal Care | Shampoos, Lotions, Soaps | Adds natural, earthy-green character to formulations [1]. | No restriction in most rinse-off and leave-on categories [1]. |
| Household Products | Cleaners, Fresheners | Contributes to a fresh, clean scent profile [1]. | No restriction in products with mostly hand contact [1]. |
| Food Flavors | Dairy, Processed Foods | Imparts earthy, mushroom, and green notes to food products [2]. | Varies by food category. For example, in dairy products: average 7 mg/kg, maximum 35 mg/kg [2]. |
| Synthetic Intermediate | Production of Esters | Converted to acetates or propionates for more diffusive nonenyl notes [1]. | N/A |
This compound is listed on several major inventories, including:
This protocol describes the method for including this compound in a fragrance concentrate, adhering to safe usage levels.
Materials:
Procedure:
This protocol outlines the use of this compound to enhance earthy, mushroom notes in a savory food application.
Materials:
Procedure:
The following workflow diagram summarizes the key experimental and application pathways for this compound:
This compound is a valuable and versatile flavor and fragrance ingredient with a distinctive green, earthy, and mushroom-like character. Its well-defined physical properties, safety profile, and flexibility in application make it an essential component for scientists and product developers seeking to create natural, complex olfactory and taste experiences. Adherence to the recommended usage levels and safety protocols ensures its effective and safe use across a wide range of consumer and food products.
The analysis of volatile organic compounds such as 1-Nonen-3-ol requires sophisticated analytical approaches to achieve accurate identification and quantification in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has long been the primary technique for detecting aroma components in various samples, but its limitations in separation power often cause co-elution problems in complex mixtures [1]. The distinct aroma attributes of compounds like this compound, often described as mushroom-like or earthy, make them significant contributors to the sensory profiles of food products, fragrances, and environmental samples [2] [3]. Understanding the concentration levels of these impact compounds is essential for product development, quality control, and environmental monitoring.
Recent advances in comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry have revolutionized volatile analysis by providing substantially enhanced resolving power and peak capacity compared to traditional one-dimensional GC [1]. This technique is particularly valuable for compounds like this compound that often exist in complex matrices where interference from other compounds can compromise accurate quantification. The integration of olfactometry detection (GC-O) further enhances the capability of GC systems by allowing simultaneous instrumental and sensory analysis, enabling researchers to correlate specific chemical compounds with sensory perception [2]. These technological advances provide powerful tools for researchers needing precise quantification of this compound across various applications, from food aroma profiling to environmental exposure assessment.
Headspace SPME represents one of the most widely used sample preparation techniques for volatile compound analysis, including this compound extraction. This technique involves exposing a sorbent-coated fiber to the headspace above a sample, allowing volatile compounds to partition into the fiber coating [1]. The selection of fiber coating is critical and depends on the chemical properties of the target analytes; for medium-polarity compounds like this compound, combinations such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carbon wide-range/PDMS (DVB/Carbon WR/PDMS) have demonstrated excellent extraction efficiency [4]. The extraction process requires careful optimization of several parameters: sample volume, incubation temperature, extraction time, and agitation speed must be systematically controlled to ensure reproducible results.
The typical HS-SPME protocol involves placing the sample in a sealed vial and maintaining it at a controlled temperature (typically 40-60°C) with constant agitation to enhance the release of volatile compounds into the headspace. The exposure time generally ranges from 15 to 45 minutes, depending on the sample matrix and the volatility of the target compounds. After extraction, the fiber is inserted directly into the GC injector for thermal desorption, which typically occurs at 250-280°C for 2-5 minutes in split or splitless mode, depending on the concentration of analytes [1]. This technique offers significant advantages for this compound analysis, including minimal sample preparation, no solvent use, and excellent sensitivity for volatile compounds, making it particularly suitable for analyzing complex biological and environmental samples.
For applications requiring enhanced sensitivity, particularly when analyzing this compound at trace levels, automated thermal desorption (ATD) provides a robust alternative to SPME. This technique involves collecting volatile compounds onto sorbent tubes filled with multiple adsorbents with varying retention properties, allowing for comprehensive trapping of a wide range of volatile organic compounds [5]. The sorbent tubes are then transferred to an automated thermal desorber unit, where they undergo a two-stage desorption process. The primary desorption step releases compounds from the sorbent tube at elevated temperatures (typically 250-300°C) into a focused cold trap, while the secondary desorption step rapidly heats the cold trap (up to 300°C) to transfer the analytes to the GC column in a narrow band, thus improving chromatographic resolution.
The ATD method is particularly valuable for gas-phase samples or when dealing with very low concentration compounds, as it allows for large volume sampling (typically 100-500 mL) without overwhelming the system [5]. When analyzing this compound using ATD, the selection of sorbent materials is crucial; a combination of Tenax TA with carbon-based sorbents has proven effective for capturing a wide range of oxygenated compounds including alcohols. The method development must include careful optimization of desorption temperatures, flow rates, and cryofocusing conditions to ensure quantitative transfer of this compound to the GC system while preventing artifact formation or compound degradation.
The analysis of this compound by GC-MS requires careful optimization of chromatographic parameters to achieve adequate separation from potentially interfering compounds in complex matrices. The selection of an appropriate capillary column is fundamental; for conventional one-dimensional GC-MS analysis, mid-polarity stationary phases such as DB-35 or VF-WAXms (30 m × 0.25 mm ID × 0.25 μm film thickness) provide excellent separation for oxygenated compounds like this compound [3] [5]. The GC oven temperature program should be optimized to resolve this compound from other compounds with similar retention characteristics; a typical program might start at 40°C (held for 2-5 minutes), then increase at a rate of 5-10°C/min to 250°C (held for 5-10 minutes). The injector should be operated in splitless mode (for trace analysis) with a temperature of 250°C to ensure complete vaporization of the analytes.
Mass spectrometric detection parameters must be carefully calibrated for this compound analysis. The ion source temperature is typically maintained at 230°C, with the quadrupole mass analyzer at 150°C [5]. Electron impact ionization at 70 eV is standard, with data acquisition conducted in full scan mode (m/z 40-350) for untargeted analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in targeted quantification. For this compound, characteristic mass fragments should be identified through analysis of authentic standards, with the molecular ion and key fragments monitored for reliable identification. The system should be routinely calibrated using perfluorotributylamine or other standard calibration compounds to maintain mass accuracy and resolution throughout the analysis.
For samples with high complexity, where this compound may co-elute with other compounds in one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides significantly enhanced separation power [1]. This technique employs two GC columns with different stationary phases connected in series through a thermal modulator. The first dimension typically uses a non-polar phase (e.g., DB-5: 30 m × 0.25 mm ID × 0.25 μm) to separate compounds primarily by volatility, while the second dimension employs a polar phase (e.g., DB-17: 1-2 m × 0.1 mm ID × 0.1 μm) for secondary separation based on polarity [1]. The modulator periodically focuses and reinjects effluents from the first column onto the second column, typically with a modulation period of 4-8 seconds.
The GC×GC system requires careful optimization of several parameters specific to two-dimensional separation. The oven temperature program must be coordinated with the modulation period to maintain separation efficiency in both dimensions. The secondary separation occurs rapidly (within seconds), requiring a fast acquisition mass spectrometer such as a time-of-flight (TOF) mass analyzer capable of collecting multiple spectra per second [1]. This setup provides exceptional peak capacity and sensitivity, allowing for the detection and quantification of this compound even at trace levels in complex matrices like food aromas, environmental samples, or biological specimens. The structured chromatograms generated by GC×GC also facilitate compound identification through characteristic retention time patterns in the two-dimensional separation space.
Gas chromatography-olfactometry represents a powerful technique for correlating specific chemical compounds with sensory perception, making it particularly valuable for characterizing odor-active compounds like this compound. The GC-O system configuration involves splitting the column effluent between a conventional GC detector (typically MS) and a specially designed olfactometry port where a trained human assessor sniffs the eluting compounds [2]. This setup allows for simultaneous chemical and sensory analysis, enabling researchers to determine which chromatographic peaks correspond to detectable odors and to characterize their sensory properties. The olfactometry port is engineered with heated transfer lines to prevent condensation of semi-volatile analytes and includes moisturized air makeup to prevent drying of the assessor's nasal membranes during extended sessions.
Several distinct methodological approaches can be employed in GC-O analysis depending on the research objectives. The detection frequency method utilizes multiple assessors (typically 6-8) to sniff the same sample, with the frequency of detection for each compound indicating its relative odor potency [2]. Aroma extraction dilution analysis (AEDA) involves analyzing serial dilutions of an extract to determine the flavor dilution (FD) factors for each odor-active compound, identifying those with the highest impact [4]. For direct intensity measurement, assessors may use a time-intensity method to continuously record the perceived intensity of odors throughout the chromatographic run. These GC-O techniques are particularly valuable for this compound analysis as they allow researchers to confirm its sensory impact even at concentrations that might be challenging to detect instrumentally, providing crucial data for understanding its role in overall aroma profiles.
The integration of comprehensive two-dimensional GC with olfactometry and high-resolution time-of-flight mass spectrometry (GC×GC-O-TOF-MS) represents the state-of-the-art in aroma compound analysis [4]. This sophisticated configuration leverages the separation power of GC×GC, the sensitivity and identification capability of TOF-MS, and the sensory relevance of olfactometry. The system setup requires careful flow splitting to maintain adequate analyte levels at both the MS detector and the olfactometry port without compromising detection limits. Typically, the effluent is split 1:1 between the mass spectrometer and the olfactometry port, though this ratio can be adjusted based on the specific analysis requirements [2]. The fast acquisition rate of the TOF mass analyzer (up to 200 spectra/second) is essential for adequately capturing the narrow peaks produced by the GC×GC system, which typically have widths at the base of 100-200 ms.
The application of GC×GC-O-TOF-MS for this compound analysis provides several distinct advantages. The enhanced separation power significantly reduces the likelihood of co-elution, ensuring that the olfactory evaluation specifically corresponds to the target compound rather than a mixture [1]. The high-resolution mass spectrometry data enables confident identification through exact mass measurement (typically with mass accuracy < 5 ppm), providing elemental composition information that complements traditional spectral matching [1]. Furthermore, the two-dimensional retention indices serve as an additional identification parameter, increasing the confidence in compound assignment. This integrated approach is particularly valuable when studying this compound in complex natural samples where numerous isobaric compounds may be present, allowing for definitive identification and accurate quantification even at trace levels.
The identification of this compound in GC-MS analysis requires a multi-parameter approach to ensure accurate assignment, particularly in complex samples where isobaric compounds may co-elute. The primary identification is typically based on mass spectral matching against commercial libraries (e.g., NIST, Wiley), with match factors and reverse match factors both exceeding 750 considered acceptable for tentative identification [1]. However, spectral matching alone is insufficient for definitive identification, as multiple isomers may have highly similar mass spectra. The incorporation of retention index (RI) information provides a second identification parameter that significantly increases confidence; the experimental RI value for this compound should match the literature value within a narrow tolerance (typically ±35 units) [1]. The retention index is calculated based on the retention times of a homologous series of n-alkanes analyzed under identical chromatographic conditions.
For the most confident identification, especially when using high-resolution mass spectrometry, exact mass measurement provides a third identification parameter. The accurate mass of this compound's molecular ion and key fragments should match the theoretical mass within 5 ppm [1]. This exact mass information enables the determination of elemental composition, which greatly narrows the possible structural isomers. The identification process can be further enhanced by analyzing authentic standards when available, comparing both retention times and mass spectra under identical analytical conditions. This multi-parameter identification approach is summarized in the following workflow, which outlines the sequential steps for confident compound characterization:
The quantification of this compound can be approached through several methodologies depending on the analysis requirements and availability of standards. The most accurate approach involves internal standard calibration using stable isotope-labeled analogs (e.g., d₃-1-Nonen-3-ol) when available, which corrects for potential losses during sample preparation and matrix effects during ionization [5]. When isotope-labeled standards are not available, structurally similar compounds (e.g., 2-Nonen-1-ol) can be used as internal standards, though with potentially lower accuracy. The calibration curve is constructed by analyzing standards at multiple concentration levels covering the expected range in samples, with linear regression typically yielding R² values >0.995 for acceptable quantification.
For situations where reference standards are unavailable, semi-quantification approaches can provide estimated concentrations. The internal standard method assumes similar response factors between the target compound and the internal standard, while the standard addition method involves spiking samples with known amounts of analyte to correct for matrix effects [5]. In non-targeted analyses where this compound may be discovered incidentally, quantification can be challenging without a reference standard; in such cases, reporting relative abundance or estimated concentrations based on similar compounds may be the only option. The limit of detection (LOD) and limit of quantification (LOQ) for this compound should be determined experimentally through analysis of low-level standards, typically yielding values in the range of 0.1-1 ng/L and 0.5-5 ng/L, respectively, depending on the sample matrix and detection technique.
Table 1: Quantification Approaches for this compound Analysis
| Method | Principle | Accuracy | Applications | Requirements |
|---|---|---|---|---|
| Internal Standard Calibration | Response ratio relative to labeled internal standard | High (90-110%) | Targeted quantification | Isotope-labeled standard |
| External Standard Calibration | Direct comparison to authentic standard | Medium-High (85-115%) | Targeted quantification | Pure authentic standard |
| Standard Addition | Response comparison before/after spiking | Medium (80-110%) | Complex matrices | Pure authentic standard |
| Semi-Quantification | Relative response to structural analog | Low-Medium (70-120%) | Non-targeted analysis | None |
The quantification of this compound plays a significant role in food aroma research, particularly in products where mushroom-like notes contribute to the overall flavor profile. In studies of pea protein preparations, which are increasingly used in plant-based products, GC-O analysis has identified numerous aroma-active compounds that contribute to the characteristic odor profiles that can sometimes cause sensory issues in final products [3]. While this compound was not specifically highlighted in pea protein, the methodological approach demonstrates how this compound could be investigated in similar matrices. The integration of descriptive sensory analysis with instrumental data allows researchers to correlate specific compounds like this compound with sensory attributes, enabling product developers to optimize formulations to achieve desired aroma profiles while minimizing off-flavors.
In the analysis of Rhododendron flowers, GC×GC-QTOFMS enabled the detection and quantification of 129 volatile compounds, with 2-nonen-1-ol identified as one of the main compounds in certain species [1]. This research demonstrates the power of advanced separation techniques for comprehensively characterizing complex volatile profiles in natural products. The identification of this compound in such systems would follow similar protocols, leveraging the enhanced separation power of GC×GC to resolve it from potentially interfering compounds. The high-resolution mass spectrometry further enables confident identification through exact mass measurement, particularly important for distinguishing between isomeric compounds like this compound and 2-nonen-1-ol that may have similar mass spectra but different sensory properties.
The analysis of this compound in environmental applications and breath research represents another important application area, particularly for exposure assessment and biomarker discovery. In studies of firefighters' breath, non-targeted GC/MS analysis identified numerous exogenous and endogenous compounds, demonstrating the approach that could be applied to this compound monitoring [5]. The use of automated thermal desorption coupled with GC/MS in selected ion monitoring (SIM)/scan mode provides the sensitivity required for detecting trace-level compounds in complex biological matrices, with synchronous SIM/scan acquisition enabling both targeted quantification and non-targeted discovery in a single analysis. This approach efficiently expands the analytical scope beyond predetermined target lists, potentially revealing this compound as a compound of interest in various occupational or environmental exposure scenarios.
The non-targeted analysis workflow applied to breath samples includes several steps that could be adapted specifically for this compound investigation. After initial detection in full-scan mode, tentative identification is achieved through mass spectral library searching and retention index comparison [5]. Retention time prediction software tools can then be employed to strengthen identification confidence by comparing the experimental retention time with predicted values based on chemical structure. Finally, statistical analysis of the concentration differences between sample groups (e.g., pre- and post-exposure) helps identify compounds with significant changes, potentially highlighting this compound as a biomarker of interest worthy of more targeted quantification method development.
Table 2: Analytical Techniques for this compound in Different Applications
| Application Field | Recommended Techniques | Sample Preparation | Key Challenges | Suggested Solutions |
|---|---|---|---|---|
| Food Aroma Profiling | HS-SPME-GC×GC-O-TOF-MS | Headspace SPME | Co-elution with other aroma compounds | Enhanced separation with GC×GC |
| Environmental Monitoring | ATD-GC-MS (SIM/scan) | Thermal desorption tubes | Low concentration levels | Large volume sampling, SIM detection |
| Pharmaceutical Analysis | HS-GC-MS with internal standard | Static headspace | Matrix interference | Standard addition method |
| Fragrance Research | GC-O with AEDA | Solvent extraction | Sensory relevance determination | Dilution analysis with olfactometry |
The accurate quantification of this compound using gas chromatography-mass spectrometry requires careful method optimization at each analytical stage, from sample preparation to final data analysis. The selection of appropriate techniques should be guided by the specific sample matrix, required sensitivity, and available instrumentation. The integration of advanced separation approaches like GC×GC and selective detection methods such as GC-O significantly enhances our ability to confidently identify and quantify this impact compound, even in complex samples at trace concentrations. As analytical technologies continue to evolve, particularly in the realms of high-resolution mass spectrometry and comprehensive chromatography, the methodologies for this compound analysis will further refine, offering improved sensitivity, specificity, and efficiency for researchers across various fields from food science to environmental monitoring.
The table below summarizes the key identifiers and physical properties of this compound that are essential for method development [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 21964-44-3 [1] [2] [3] |
| Molecular Formula | C₉H₁₈O [1] [2] [3] |
| Molecular Weight | 142.24 g/mol [1] [2] [3] |
| IUPAC Name | This compound [1] [3] |
| Other Names | Hexyl vinyl carbinol; 1-Vinylheptanol; Non-1-en-3-ol [1] [2] [3] |
| Boiling Point | 192-194 °C [2] |
| Density | 0.83 g/cm³ (approx.) [2] |
| Refractive Index | 1.438 - 1.444 [2] |
| Flash Point | 84 °C [2] |
| Physical Form | Colorless oily liquid [2] |
| Odor Description | Intensely oily, creamy, green, earthy, mushroom [2] |
This compound is available from various chemical suppliers. The following table lists specific product numbers and pricing for your convenience [2].
| Manufacturer | Product Number | Purity | Packaging | Price |
|---|---|---|---|---|
| TCI Chemical | N0451 | >97.0% (GC) | 25 mL | $121 |
| AK Scientific | 4932AL | - | 25 mL | $222 |
| American Custom Chemicals | CHM0006926 | 95.00% | 25 G | $1273.39 |
Since a specific protocol is not available, the diagram below outlines a general workflow you can adapt to develop your own calibration method for this compound, drawing from common practices in gas chromatography [4] [5].
Based on the chemical properties and general practices, here are specific suggestions for your protocol:
Please note the following safety information when handling this compound [2]:
This compound (CAS Registry Number: 21964-44-3) is an organic compound belonging to the class of fatty alcohols, with the molecular formula C9H18O and a molecular weight of 142.2386 g/mol [1] [2]. Its chemical structure features a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon, which defines its chemical properties [2]. This compound is also known by several synonyms, including Hexylvinylcarbinol, 1-Vinylheptanol, and Non-1-en-3-ol [1] [2]. From an organoleptic perspective, it is described as having intense, oily, creamy, green, earthy, and mushroom-like flavors [2]. In the pharmaceutical and herbal medicine industries, reliable analytical methods are crucial for the qualitative and quantitative analysis of such compounds to ensure product quality, safety, and efficacy.
Analytical method validation provides objective evidence that a specific analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline outlines the core validation elements for analytical procedures used in the release and stability testing of commercial drug substances and products [3]. The following table summarizes the key validation parameters and their typical acceptance criteria for the quantification of this compound.
Table 1: Key Analytical Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Definition and Purpose | Recommended Target Criteria for this compound |
|---|---|---|
| Specificity/Selectivity | Ability to unequivocally assess the analyte in the presence of other components. | Baseline separation of this compound from potential interferents (Resolution > 1.5). |
| Linearity | Ability of the method to obtain results directly proportional to analyte concentration. | A minimum of 5 concentration levels. Correlation coefficient (R²) > 0.998. |
| Range | Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity. | Typically 50-150% of the target test concentration. |
| Accuracy | Closeness of agreement between the accepted reference value and the value found. | Recovery of 98-102% for drug substance. |
| Precision (Repeatability) | Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 1.0% for n ≥ 6. | | Intermediate Precision | Within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2.0% for the same method across variations. | | Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; Precision RSD ≤ 5%; Accuracy 80-120%. | | Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3:1. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in system suitability parameters (e.g., retention time, resolution, tailing factor). |
Supercritical Fluid Chromatography is an excellent technique for analyzing compounds like this compound due to its high efficiency, rapid separation speed, and eco-friendly characteristics, as it primarily uses carbon dioxide (CO₂) as the mobile phase [4]. The following workflow outlines the systematic development of an SFC method.
Diagram 1: SFC Method Development Workflow. This diagram outlines the systematic steps for developing a Supercritical Fluid Chromatography method, highlighting the key parameters to optimize.
Based on a validated approach for analyzing flavonoids in herbal medicines, the following is a detailed protocol that can be adapted for this compound [4].
Table 2: Detailed SFC Instrumental Parameters
| Parameter | Recommended Setting | Comments and Adjustment Range |
|---|---|---|
| Stationary Phase | Agilent Zorbax RX-SIL (or equivalent) | 4.6 mm x 150 mm, 5 µm particle size. |
| Mobile Phase | CO₂ (A) and Methanol (B) | Ethanol can be a less toxic alternative. |
| Elution Mode | Gradient | Initial 5% B, to 30% B over 8 min. Adjust for this compound retention. |
| Back Pressure | 95 bar | Test range: 80 - 120 bar. |
| Column Temperature | 45 °C | Test range: 35 - 55 °C. |
| Flow Rate | 0.8 mL/min | Test range: 0.6 - 1.2 mL/min. |
| Detection | Diode-Array Detection (DAD) | Select appropriate wavelength for this compound (to be determined). |
| Injection Volume | 1 - 5 µL | Depends on sample concentration and loop size. |
Sample Preparation:
Once the method is developed, it must be experimentally validated. The following workflow summarizes the experimental sequence for the key validation parameters.
Diagram 2: Method Validation Experimental Workflow. This chart illustrates the sequence of experiments required to fully validate an analytical method according to ICH guidelines.
Specificity:
Linearity and Range:
Accuracy (Recovery):
Precision:
Robustness:
A well-developed and validated SFC method, as outlined in these application notes, is capable of providing fast, efficient, and reliable quantification of this compound. Adherence to the ICH Q2(R2) validation framework ensures the method is fit for its intended purpose in pharmaceutical quality control and research [3] [4]. The systematic development and validation approach guarantees the method's specificity, accuracy, precision, and robustness, making it an excellent alternative to traditional liquid chromatography for this application.
1-Nonen-3-ol represents an important class of unsaturated oxygenated volatile organic compounds (OVOCs) that undergo significant atmospheric transformations through ozonolysis. These reactions contribute to tropospheric chemistry through the formation of carbonyl compounds, organic acids, and secondary organic aerosols (SOA). Understanding the ozonolysis mechanism and kinetics of this compound is particularly relevant for researchers studying atmospheric processing of biogenic emissions and drug development professionals investigating degradation pathways of unsaturated compounds. These application notes provide detailed experimental protocols and mechanistic insights to support research into the atmospheric fate of this compound.
The structural features of this compound, specifically the position of the hydroxyl group relative to the double bond, significantly influence its reactivity with ozone. As a C9 unsaturated alcohol, it serves as a model compound for understanding the atmospheric behavior of larger unsaturated alcohols that are emitted from both natural and anthropogenic sources. Its degradation through ozonolysis represents an important removal pathway in the troposphere, particularly during nighttime hours when OH radical concentrations diminish and ozone-driven oxidation processes dominate [1].
The ozonolysis rate constant for this compound has been experimentally determined using absolute methods in environmental chamber studies. The reaction proceeds with a rate constant of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec) at 298 K and atmospheric pressure [1]. This places this compound in the moderate reactivity range among unsaturated alcohols, with an atmospheric lifetime of approximately 1.5 hours when exposed to a typical tropospheric ozone concentration of 7 × 10¹¹ molecule/cm³ [1].
Table 1: Kinetic Parameters for Ozonolysis of Unsaturated Alcohols at 298 K
| Compound | Rate Constant (10⁻¹⁷ cm³/molecule·sec) | Atmospheric Lifetime | Structural Features |
|---|---|---|---|
| This compound | 1.89 ± 0.20 | ~1.5 hours | C9, OH at position 3 |
| 1-Octen-3-ol | 1.91 ± 0.19 | ~1.5 hours | C8, OH at position 3 |
| 1-Nonen-4-ol | 0.83 ± 0.08 | ~3.3 hours | C9, OH at position 4 |
| cis-2-Penten-1-ol | 4.28 ± 0.64* | ~38 minutes* | C5, terminal OH |
*Value calculated from relative rate measurements in similar studies [2]
The position of the hydroxyl group significantly influences ozonolysis reactivity, as evidenced by the different rate constants observed for isomeric nonenols. This compound reacts approximately 2.3 times faster with ozone than 1-nonen-4-ol, demonstrating that the closer proximity of the OH group to the double bond enhances reactivity [1]. This effect can be attributed to electronic influences of the hydroxyl group on the electron density of the double bond.
The chain length effect appears minimal when comparing 1-octen-3-ol and this compound, which exhibit nearly identical rate constants despite differing carbon chain lengths. This suggests that the local environment around the double bond and hydroxyl group predominantly determines reactivity rather than the overall chain length [1]. Atomic charge analysis confirms that the substituents adjacent to the double bond significantly affect charge distribution and consequently the reaction rate with ozone [1].
Environmental chamber studies provide the most controlled approach for investigating this compound ozonolysis under atmospherically relevant conditions. The following protocol describes the experimental setup for kinetic and product studies [1] [2]:
The identification of reaction products requires a multi-technique approach to capture the diverse compounds formed during ozonolysis:
The ozonolysis of this compound follows the Criegee mechanism, which begins with a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond [4] [5] [6]. This mechanism proceeds through several well-defined steps:
Initial Cycloaddition: Ozone undergoes 1,3-dipolar cycloaddition to the double bond of this compound, forming an unstable primary ozonide (molozonide or 1,2,3-trioxolane).
Ozonide Decomposition: The primary ozonide rapidly decomposes through O-O bond cleavage, yielding a carbonyl compound and a Criegee intermediate (carbonyl oxide) in a retro-1,3-dipolar cycloaddition.
Stabilization Pathways: The energy-rich Criegee intermediate either stabilizes through collisional energy transfer or undergoes unimolecular decomposition to various products.
Secondary Reactions: The stabilized Criegee intermediate can react with other atmospheric species (SO₂, H₂O, NOₓ) or undergo bimolecular reactions with carbonyl compounds to form secondary ozonides [5].
Diagram 1: The Criegee mechanism for alkene ozonolysis showing the formation of the primary ozonide and its decomposition to carbonyl compounds and Criegee intermediates
The ozonolysis of this compound proceeds through specific cleavage pathways determined by the position of the double bond relative to the hydroxyl group. Based on studies of similar unsaturated alcohols [2] [3], the reaction likely proceeds through the following pathways:
Primary Cleavage: Attack at the C=C bond results in two main fragmentation pathways depending on the initial attachment of ozone. The major pathway produces Criegee intermediates and carbonyl compounds that retain the hydroxyl functionality.
Product Formation: The expected major products include formaldehyde, C₈ carbonyl compounds, and hydroxycarbonyls such as 2-hydroxybutanal or similar hydroxylated carbonyls based on analogous systems [3].
Secondary Chemistry: The Criegee intermediates undergo subsequent reactions with water vapor to form α-hydroxy hydroperoxides that decompose to hydroxyl radicals and carbonyl compounds, or with organic acids to form secondary organic aerosols [7].
Diagram 2: Proposed degradation pathways for this compound ozonolysis showing the formation of different Criegee intermediates and product suites
The ozonolysis of this compound represents a significant atmospheric sink for unsaturated alcohols in the troposphere. With a lifetime of approximately 1.5 hours against reaction with ozone at typical atmospheric concentrations [1], this process contributes to:
Oxidant Production: Generation of OH radicals through the decomposition of excited Criegee intermediates, particularly those without α-hydrogen atoms [7].
Carbonyl Compound Formation: Production of oxygenated VOCs including formaldehyde, acetaldehyde, and larger hydroxycarbonyls that undergo further atmospheric oxidation [2] [3].
Nighttime Chemistry: Serving as an important oxidation pathway when OH radical concentrations are low and ozone-driven processes dominate organic compound removal.
The ozonolysis of this compound contributes to secondary organic aerosol (SOA) formation through several mechanisms:
Low-Volatility Products: Formation of highly oxygenated molecules (HOMs) with low vapor pressures that partition to the particle phase.
Acid-Catalyzed Heterogeneous Chemistry: Carboxylic acids produced during ozonolysis can catalyze particle-phase reactions that enhance aerosol growth.
Oligomerization: Reactive Criegee intermediates and carbonyl compounds can undergo heterogeneous reactions to form high-molecular-weight oligomers in the aerosol phase.
The aerosol formation potential from this compound ozonolysis remains to be quantitatively determined but is expected to be significant based on its molecular structure and analogy with similar compounds.
The direct measurement of Criegee intermediates in this compound ozonolysis presents significant analytical challenges due to their transient nature and high reactivity. Recent advances include:
Cavity Ring-Down Spectroscopy: Utilizing near-UV absorption (350-400 nm) to directly detect and quantify the simplest Criegee intermediate CH₂OO with high sensitivity [7].
Chemical Ionization Mass Spectrometry: Employing specialized reagent ions (e.g., acetate) for selective detection of stabilized Criegee intermediates.
Scavenger Experiments: Using sulfur dioxide as a selective scavenger of Criegee intermediates to confirm their role in product formation [7].
The accurate quantification of this compound ozonolysis products requires addressing several analytical challenges:
Reactive Compound Loss: Carbonyl compounds and hydroxycarbonyls can be lost to wall deposition or further reaction during sampling.
Isomer Differentiation: Multiple structural isomers may be formed that require advanced separation techniques (e.g., isomer-specific chromatography) for unambiguous identification.
Calibration Standards: The lack of commercial standards for many oxygenated products necessitates synthetic preparation or semi-quantitative estimation based on functional group analysis.
The atmospheric ozonolysis of this compound represents an important chemical transformation pathway that contributes to tropospheric oxidant cycling and secondary organic aerosol formation. The reaction proceeds through the well-established Criegee mechanism with a moderate rate constant of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec) at ambient temperature. The position of the hydroxyl group at carbon 3 significantly enhances reactivity compared to isomers with more distant functional groups.
These application notes provide detailed experimental protocols for investigating the kinetics and products of this compound ozonolysis using environmental chamber approaches coupled with modern analytical techniques. Further research should focus on quantifying the secondary organic aerosol yield and characterizing the specific isomeric products formed through this atmospheric processing pathway. Understanding these detailed chemical mechanisms supports more accurate prediction of atmospheric composition and transformation products relevant to pharmaceutical and environmental sciences.
Q1: What are the basic chemical and sensory properties of 1-Nonen-3-ol?
Q2: What are the potential sources of this compound in food products?
Q3: What are the general strategies for managing undesirable flavor compounds?
The following workflow outlines a systematic, experiment-driven approach to identify and mitigate this compound off-flavors in your product.
Step 1: Analytical Confirmation
Step 2: Sensory Correlation
Once the problem is quantified, you can design experiments to tackle it. The table below summarizes potential intervention strategies based on the compound's properties and general food science principles.
| Strategy | Mechanism / Rationale | Experimental Considerations |
|---|---|---|
| Precursor Control | Limit substrates (e.g., linolenic acid) for its formation [2]. | Analyze fatty acid profiles of raw ingredients. Source ingredients with lower polyunsaturated fat content. |
| Antioxidant Addition | Inhibit oxidative pathways that may lead to this compound formation. | Test efficacy of natural (e.g., tocopherols, rosemary extract) or synthetic antioxidants in model systems. |
| Process Modification | Reduce thermal load or oxygen exposure during processing [2]. | Use a DoE to test different time-temperature combinations or evaluate nitrogen flushing. |
| Physical Removal | Leverage its lipophilicity and volatility. | Explore adsorption processes (e.g., with activated carbon) or steam stripping in pilot-scale trials. |
For your experimental calculations and reporting, please refer to the following quantitative data:
| Property | Value | Notes / Source |
|---|---|---|
| CAS Number | 21964-44-3 | [1] |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Odor Description | Oily, creamy, green, earthy, mushroom | [1] |
| Boiling Point | 195 °C @ 760 mmHg | [1] |
| Water Solubility | 613.1 mg/L @ 25 °C | Estimated [1] |
| logP (o/w) | ~3.03 - 3.10 | Estimated; indicates high lipophilicity [1] |
A significant challenge is the lack of direct, peer-reviewed studies on mitigating this compound specifically. The strategies provided are extrapolated from general food chemistry and related off-flavor research.
1. Which SPME fiber coating should I select for 1-Nonen-3-ol? The selection of the fiber coating is critical, as its affinity for your target analyte directly impacts extraction efficiency. Based on studies of similar volatile compounds, the following coatings are recommended:
| Fiber Coating | Rationale for Recommendation | Key Supporting Evidence |
|---|---|---|
| DVB/CAR/PDMS | Highly recommended. Bipolar coating effective for a wide range of volatiles, including alcohols and ketones. | Extracted twice the number of volatiles vs. PDMS in plant analysis [1]. Used successfully in dry-cured ham VOC profiling [2]. |
| CAR/PDMS | Good alternative. Especially effective for very volatile compounds (VVOCs). | Showed highest extraction efficiency for 1-Octen-3-ol (structurally similar) in alfalfa [1]. |
| PDMS/DVB | Suitable for VOCs and semi-VOCs. An option if DVB/CAR/PDMS is unavailable. | Used in TF-SPME for efficient aroma compound extraction from beverages [3]. |
2. What are the optimal extraction conditions? Optimal parameters are inter-dependent, but a systematic approach using the following ranges and statistical optimization can identify the best combination. The table below summarizes key parameters and findings from validated methods.
| Parameter | Recommended Range | Evidence & Context |
|---|---|---|
| Extraction Temperature | 60–70°C | Optimal at 60°C for plant volatiles [1]; 70°C for dry-cured ham VOCs [2]. |
| Extraction Time | 20–60 min | 20 min sufficient for plant trichomes [1]; 60 min optimal for dry-cured ham [2]. |
| Sample Amount | 1–2 grams | 1 g used for complex, homogenized dry-cured ham matrix [2]. |
| Salt Addition (NaCl) | Saturated solution | Enhances volatility of organic compounds ("salting-out" effect); used in dry-cured ham and cheese analysis [2] [4]. |
The following workflow outlines a robust strategy for determining the best conditions, combining both one-factor-at-a-time and response surface methodologies:
3. How can I improve quantification accuracy for this compound? Using internal standards (ISTDs) is essential for normalizing variations in fiber performance, matrix effects, and instrument response.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Incorrect fiber coating; Sub-optimal temperature/time; Analyte competition. | Re-optimize using DoE; Use a more suitable fiber (e.g., DVB/CAR/PDMS); Use multiple ISTDs for normalization [2] [3]. |
| Poor Reproducibility | Inconsistent sample prep/homogenization; Fiber damage/ageing; Variable desorption. | Strictly control sample prep time and homogenization; Condition fiber before each run; Ensure consistent desorption time/temperature [2]. |
| Carryover/High Background | Incomplete fiber desorption; Fiber contamination. | Increase/optimize desorption temperature and time; Run a blank after high-concentration samples; Re-condition fiber as needed [2]. |
4. Are there advanced techniques if sensitivity remains insufficient? If traditional SPME does not yield sufficient sensitivity, consider these advanced approaches:
For challenging separations, a systematic screening strategy is recommended. The following workflow outlines a general approach that you can adapt for separating 1-Nonen-3-ol enantiomers.
Here are some frequent issues and solutions based on the principles of chiral separations.
| Problem Area | Specific Issue | Potential Causes & Solutions |
|---|---|---|
| Stationary Phase | No separation on initial column | Cause: The CSP lacks complementary chirality or specific interactions for your analyte. Solution: Screen multiple columns with different selectors (e.g., Polysaccharide, Cyclodextrin, Pirkle-type) [1] [2]. |
| Inadequate resolution on a promising column | Cause: The chiral selector is appropriate, but the polysaccharide base is not. Solution: Try the same selector on a different base (e.g., switch from cellulose to amylose, which has a helical structure) [2]. | |
| Mobile Phase | Poor peak shape or co-elution | Cause: Undesired ionic interactions or insufficient selectivity. Solution: Additives: Incorporate mobile phase additives (e.g., acid, base). Composition: Adjust the ratio of organic modifiers (e.g., alcohol in hexane). Note: Some specialized phases allow strong solvents like dichloromethane to enhance selectivity [2]. |
| Unwanted reversal of elution order | Cause: Changes in mobile phase composition or temperature can invert the elution order of enantiomers. Solution: Precisely control and document the concentration of additives and the temperature [2]. | |
| Temperature | Changes in resolution and selectivity | Cause: The interaction between analyte and CSP is temperature-sensitive. Solution: Systematically lower the temperature to often improve resolution, but be aware it may also change elution order [2]. |
This protocol provides a detailed methodology for the initial screening phase, which is often the most critical step.
1. Principle Chiral separation relies on forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the column [1].
2. Materials and Equipment
3. Procedure 1. Initial Conditions: Begin with a normal-phase system. Set the mobile phase to n-hexane/IPA (90:10, v/v). Use a flow rate of 1.0 mL/min and a column temperature of 25°C [1]. 2. Column Screening: Inject your sample onto the first chiral column. If no separation is observed, switch to a column with a different chiral selector and/or polysaccharide base (e.g., from cellulose to amylose) [2]. 3. Mobile Phase Optimization: * If you see partial separation (a shoulder on a peak), try adjusting the polarity. Increase the percentage of IPA to reduce retention time, or decrease it to increase retention and potentially improve resolution. * If peak shape is poor, consider adding a small amount (0.1%) of an additive like diethylamine or trifluoroacetic acid, depending on your analyte's properties. 4. Temperature Optimization: Once a promising separation is found, experiment with temperature. Lowering the temperature (e.g., to 10-15°C) can significantly improve resolution, though it may increase back-pressure and analysis time [2].
4. Analysis Calculate the resolution (Rs), selectivity (α), and capacity factor (k') for the enantiomer peaks to quantitatively evaluate the separation quality.
Q1: What are the primary factors that cause the degradation of 1-Nonen-3-ol during storage?
Q2: What are the recommended storage conditions for this compound?
Q3: How can I monitor the degradation of this compound in my samples over time?
Here is a detailed methodology, adapted from published research on volatile compounds, that you can use to assess the stability of this compound under different storage conditions [3] [5].
Aim: To evaluate the effect of temperature and light on the stability of this compound over a defined storage period.
Materials:
Methodology:
The table below summarizes key stability-influencing factors and analytical techniques, synthesized from the available literature.
| Factor | Impact & Mechanism | Supporting Evidence from Literature |
|---|---|---|
| Light | High impact; induces photo-oxidation, leading to compound breakdown and off-odor formation. | A study on pea protein found light exposure caused the strongest odor deterioration and increase in volatile compounds [3]. |
| Temperature | High impact; increases molecular kinetic energy, accelerating oxidation reactions. | Higher storage temperatures (30°C vs. 20°C) enhanced Maillard reactions and browning in protein powders [3]. |
| Oxidants (O₃) | Direct reaction; ozone in the air can directly degrade unsaturated bonds in the molecule. | This compound reacts with O₃ at a rate of (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec), indicating significant reactivity [1]. |
| Analytical Method: HS-SPME-GC-MS | Gold standard for tracking volatile stability and identifying degradation products. | Effectively used to monitor volatile profiles in food matrices during storage [3] [5]. |
Based on the reactivity of this compound and studies on similar compounds, its degradation is primarily driven by oxidation. The following diagram illustrates this proposed pathway and the experimental workflow to study it.
| Observed Problem | Potential Cause | Corrective Action |
|---|---|---|
| Rapid decrease in this compound concentration | Storage temperature too high; exposure to light or air. | Move samples to a darker, cooler environment (e.g., -20°C freezer); ensure containers are airtight; consider inert gas (N₂) headspace. |
| Formation of unexpected odors | Advanced oxidative degradation generating volatile aldehydes, ketones, or acids. | Confirm storage conditions. Use HS-SPME-GC-MS to identify the specific off-odor compounds and link them back to the root cause. |
| Poor reproducibility in GC-MS analysis | Inconsistent SPME extraction; analyte instability. | Strictly control incubation time and temperature; use an internal standard; ensure fiber is properly conditioned. |
Q: How can I configure my GC-MS system to maximize sensitivity for trace-level analysis?
Optimizing the sample introduction and ion source is crucial for achieving the best sensitivity. The table below summarizes key hardware adjustments:
| Optimization Area | Recommended Action | Principle & Benefit |
|---|---|---|
| Injection Technique | Use a Programmed Temperature Vaporizing (PTV) inlet for large-volume injection [1]. | Injects larger sample volumes without preconcentration, improving detection limits by 1-2 orders of magnitude versus splitless injection [1]. |
| GC Column | Use a fast GC column (e.g., 10-15 m length, 0.15-0.18 mm diameter, 0.1 µm film thickness) [1]. | Shorter, narrower columns with thin films produce narrower peaks, increasing signal-to-noise ratio and sensitivity while reducing analysis time [1]. |
| Ion Source Lens | When using hydrogen carrier gas, install a 6mm draw-out lens instead of the standard 3mm lens [2]. | A larger orifice improves ion transmission into the mass analyzer at higher flow rates, mitigating the sensitivity loss often seen with hydrogen [2]. |
Q: Which mass spectrometry parameters should I adjust to improve signal-to-noise for my target analyte?
Fine-tuning your detection parameters can yield significant sensitivity gains. The following table outlines core MS settings:
| Parameter | Recommended Setting | Principle & Benefit |
|---|---|---|
| Detection Mode | Use Selected Ion Monitoring (SIM) for target analysis instead of full scan [1] [2]. | Dwells longer on specific ions, increasing the number of data points per peak and drastically improving signal-to-noise ratio for low-level compounds [2]. |
| Carrier Gas Flow | If using hydrogen, consider a higher flow rate (e.g., 2.0 mL/min) [2]. | Hydrogen's efficiency improves at higher linear velocities; combining high flow with a 6mm lens and SIM can make hydrogen perform similarly to helium [2]. |
| MS/MS Specificity | For complex matrices, use GC-MS/MS in Multiple Reaction Monitoring (MRM) mode [1]. | Reduces chemical background noise more effectively than SIM, leading to lower detection limits and improved confidence in identification [1]. |
Q: Are there specialized techniques for analyzing odor-active compounds like 1-Nonen-3-ol?
For compounds where odor is a key property, Gas Chromatography-Olfactometry (GC-O) is a powerful technique. It couples the GC with a human sniffer port to simultaneously obtain chemical and sensory data [3]. This helps identify which specific compounds in a complex mixture, such as an essential oil or food aroma, are actually responsible for the perceived smell [3] [4].
Comprehensive two-dimensional GC (GC×GC) can also be coupled with olfactometry and TOF-MS. This provides superior separation power for congested chromatographic regions, ensuring that key aroma-active compounds are properly isolated and identified [3] [4].
The following workflow diagram illustrates how these techniques can be integrated for a complete analysis.
Q: My sensitivity is still low after checking the above. What are some common culprits?
Q: I am using hydrogen carrier gas and see poor sensitivity. What should I do first?
Q: How can I confirm that this compound is a key odorant in my sample? Using GC-O is the most direct method. You would run your sample on a GC-O system and note the time at which you perceive the mushroom-like aroma of this compound. You can then correlate that retention time with the peak identified by the mass spectrometer to confirm its sensory impact [3] [4].
This table outlines specific symptoms, their likely causes, and recommended corrective actions.
| Symptom | Possible Cause | Troubleshooting Action |
|---|---|---|
| Weak or absent MS signal | Sample loss during introduction; ion source contamination [1] | Verify sample injection/inlet function; clean ion source and MS interface [1]. |
| Inaccurate mass assignment | Mass spectrometer calibration drift [2] | Recalibrate using standard calibrant appropriate for mass range [2]. |
| High background/ noise in blanks | System contamination from previous samples or solvents [1] [2] | Replace solvents, clean syringe, run blank injections, replace/clean GC liner and column segment [1]. |
| Poor chromatographic separation (co-elution) | Inappropriate GC column or method; compound obscured by matrix [3] | Optimize GC temperature program; use GCxGC for complex matrices [3]. |
| Low confidence in library match | Low signal-to-noise; interference from co-eluting compounds [3] | Improve sample prep/concentration; use Selective Ion Monitoring (SIM) or MS/MS for confirmation [3]. |
When you encounter problems, following a structured workflow helps efficiently isolate the issue. The diagram below maps this logical process.
Reference Mass Spectrum for Verification Always compare your sample's mass spectrum against a trusted reference. Key spectral data for this compound (CAS 21964-44-3) is available from the NIST Chemistry WebBook [4].
Sample Preparation and GC-MS Methodology For analyzing compounds like this compound in complex samples such as seed and vegetable oils [3]:
Q1: What is the definitive way to confirm the identity of this compound if the library match is ambiguous? A: A high library match score is a good start, but definitive confirmation requires a multi-pronged approach. First, analyze an authentic chemical standard of this compound under the identical GC-MS method—the retention time and mass spectrum must match your sample perfectly. Second, use tandem MS (MS/MS) to isolate the precursor ion and generate a unique fragmentation pattern that is characteristic of this compound [3].
Q2: My system suitability test (SST) is failing. How do I isolate the problem between the GC and the MS? A: A structured approach is key. First, perform a post-column infusion of a standard: continuously introduce a dilute standard solution directly into the MS ion source while the GC is running a program. If the MS signal is stable, the problem likely lies with the GC or injector. If the signal is low or noisy during infusion, the MS source is suspect [1]. Second, compare current SST data with archived records for pressure traces, peak shapes, and retention times to diagnose GC issues, and for signal intensity and noise levels to diagnose MS issues [1].
Q3: Why is it crucial to run solvent blanks, and what should I do if I detect this compound in my blank? A: Detecting your target compound in a blank indicates system contamination, which compromises your sample data. The source could be contaminated solvents, a dirty syringe, carryover in the GC inlet liner, or even column bleed. To resolve this, systematically replace solvents and filters, thoroughly clean the syringe and autosampler, and replace the GC liner. If the problem persists, cut a short segment from the front of the analytical column [1] [2].
1-Nonen-3-ol (C9H18O) is a nine-carbon unsaturated alcohol with a molecular weight of 142.24 g/mol [1]. It has been identified, for instance, as an intermediate in the microbial degradation of naphthalene, meaning it can be found in complex biological mixtures [2].
The key to purifying it from such mixtures lies in exploiting its physical and chemical properties. The table below summarizes the core purification techniques applicable to this compound.
| Method | Principle | Best For | Key Considerations for this compound |
|---|---|---|---|
| Liquid Chromatography [3] [4] | Separation based on differential partitioning between mobile and stationary phases. | Analytical quantification and small-scale preparative purification. | Reverse-Phase (RP) HPLC is suitable due to the compound's hydrophobicity. Use a C8 or C18 column with an acetonitrile/water or acetonitrile/buffer gradient [3]. |
| Gas Chromatography (GC) [1] | Separation of volatile compounds based on boiling point and polarity. | Analytical identification, quantification, and small-scale collection. | This compound is volatile and amenable to GC. The provided retention index data is crucial for method development and peak identification [1]. |
| Recrystallization [5] [6] | Purification based on differential solubility in a solvent at different temperatures. | Purifying solid compounds; not directly applicable. | As a liquid, this method is not suitable for purifying this compound itself, but could be used to remove solid impurities from a crude mixture containing it. |
The following workflow diagrams a logical approach for purifying this compound from a complex mixture, incorporating the methods listed above.
Workflow for Purifying this compound from a Mixture
For reliable identification and separation using Gas Chromatography, the retention behavior of this compound has been characterized on various columns. The data below can be used to develop or validate your GC method [1].
| Column Type | Active Phase | Retention Index (I) | Notes |
|---|---|---|---|
| Capillary | HP-5MS | 1066, 1068, 1088 | Common non-polar column; temperature ramp used [1]. |
| Capillary | DB-1 | 1064 | Similar to HP-5; non-polar [1]. |
| Capillary | OV-1 | 1072 | Non-polar column; custom temperature program [1]. |
| Capillary | CP Sil 5 CB | 1058 | Non-polar; Van Den Dool and Kratz RI [1]. |
| Capillary | FFAP | 1561 | Polar column; significantly different RI [1]. |
| Capillary | Carbowax | 1525 | Polar column [1]. |
GC Method Selection Based on Column Polarity
Q1: My HPLC purification yield of this compound is very low. What could be the issue?
Q2: How can I conclusively identify this compound in my purified sample?
Q3: My sample contains both this compound and nonylphenol. How can I separate them?
Your search confirms that This compound is a known chemical compound. A patent describes its use as an insect repellent, which establishes its practical significance [1]. However, the search results I obtained focus on the general mechanisms and analysis of lipid oxidation and do not contain specific studies or troubleshooting guides on the formation of this compound.
To bridge this gap, the table below outlines the general process of lipid oxidation, which is the likely precursor pathway for this compound formation. Controlling factors at each stage can help manage the formation of specific secondary products.
| Stage | Description | Key Processes & Products |
|---|---|---|
| Initiation | Free radicals form from unsaturated lipids. | Unsaturated fatty acids (LH) lose a hydrogen atom, forming a lipid radical (L•) [2] [3]. |
| Propagation | Radicals react with oxygen, propagating a chain reaction. | Lipid radicals (L•) form lipid peroxyl radicals (LOO•), which then form lipid hydroperoxides (LOOH) [2] [3]. |
| Termination | Radicals combine to form stable non-radical products. | Formation of secondary oxidation products: aldehydes, ketones, alcohols (like this compound), alkanes [2] [3]. |
| Factor Control | External/Internal factors influencing the process. | Fatty acid profile, temperature, light, oxygen, transition metal ions, antioxidants [4]. |
This general workflow for lipid oxidation and the formation of various secondary products, including alcohols like this compound, can be visualized as follows:
While not specific to this compound, these standard methods are used to measure lipid oxidation progress. You would typically use chromatographic methods (like GC-MS) to identify and quantify specific volatile compounds like this compound [5].
| Analysis Target | Method Name | Principle & Measurement |
|---|---|---|
| Primary Products (Hydroperoxides) | Peroxide Value (PV) | Measures hydroperoxides via iodometric titration or ferric thiocyanate assay [4]. |
| Primary Products (Hydroperoxides) | Conjugated Dienes (CD) | Detects conjugated double bonds formed during initiation, measured by UV absorption at 233-234 nm [4]. |
| Secondary Products (Aldehydes) | Thiobarbituric Acid Reactive Substances (TBARS) | Measures malondialdehyde (MDA) and other aldehydes as secondary products; can use spectrophotometry or HPLC [5] [4]. |
| Secondary Products (Volatiles) | Gas Chromatography (GC) | Separates and identifies volatile secondary products (aldehydes, alcohols, ketones); often coupled with Mass Spectrometry (GC-MS) for definitive compound identification [5]. |
Since direct information is limited, here are steps to build your troubleshooting guides:
Focus on General Lipid Oxidation Control: The most effective way to control the formation of any specific secondary product like this compound is to suppress the overall lipid oxidation process. Your guides should emphasize standard practices:
Consult Specialized Databases: To find protocols and data on this compound, you may need to search more specialized chemical and literature databases such as SciFinder, Reaxys, or PubMed Central, using the specific compound name and identifiers from the patent [1].
Before fixing the issue, it's crucial to confirm that you are dealing with co-elution and not just a broad or tailing peak.
Once co-elution is confirmed, you can troubleshoot using the following structured approach. The resolution of two peaks is governed by three main factors: capacity factor, selectivity, and efficiency [1].
The table below summarizes the symptoms, causes, and solutions for co-elution.
| Symptom | Suspected Issue | What to Do [1] |
|---|---|---|
| Peaks elute very quickly (low retention) | Low Capacity Factor (k') | Weaken the mobile phase to increase interaction with the stationary phase. Aim for a k' between 1 and 5. |
| Broad, fat peaks | Low Efficiency (N) | Improve column efficiency. This may involve replacing an old column with a new, high-performance one. |
| Good retention and sharp peaks, but still no separation | Poor Selectivity (α) | Change the chemistry. This is the most effective way to resolve co-elution. Switch to a different column phase (e.g., from C18 to a polar amide or biphenyl phase) or modify the mobile phase composition. |
Here is a logical workflow for troubleshooting, moving from simple checks to more involved solutions:
If chromatographic optimization alone is insufficient, consider these advanced strategies:
The following table summarizes the key physical and chemical properties of this compound (CAS 21964-44-3) that are most relevant for handling and preparing standard solutions.
| Property | Value / Description | Significance for Standard Solutions |
|---|---|---|
| Molecular Formula | C₉H₁₈O [1] | Confirms compound identity. |
| Molecular Weight | 142.24 g/mol [2] [1] | Essential for calculating molar concentrations. |
| Physical State | Clear, colorless liquid [2] | Expected physical form of the neat substance. |
| Boiling Point | 193.2°C - 194°C [2] [1] | Indicates volatility; open handling at room temperature is possible, but evaporation loss may occur over time. |
| Flash Point | 69.5°C - 84°C [2] [1] | Classified as a combustible liquid [2]. Keep away from heat, sparks, and open flames. |
| Density | 0.836 g/cm³ [2] | Useful for volume-to-mass conversions. |
| Vapor Pressure | 0.124 mmHg at 25°C [2] | Quantifies volatility; suggests solutions should be kept in tightly sealed containers to prevent evaporation and concentration changes. |
| Atmospheric Reactivity | Reacts with Ozone (O₃) [3] [4] | Rate constant with O₃: (1.89±0.20)×10⁻¹⁷ cm³/(molecule·sec) [3] [4]. While primarily relevant for atmospheric chemistry, it underscores that the compound can participate in oxidation reactions. |
The search results do not provide explicit experimental protocols for this compound solutions. The following workflow and guidance are based on general analytical chemistry principles and the specific properties identified above.
The SDS indicates this compound is a liquid at room temperature and its solubility in various solvents is not specified [2]. You will need to determine a suitable solvent empirically. Common choices for such compounds include methanol, ethanol, hexane, or acetonitrile. The choice depends on your analytical method's requirements (e.g., HPLC-compatibility, UV transparency) and the chemical compatibility with this compound.
Q: What is the best way to store this compound standard solutions for long-term use? A: Store solutions in tightly sealed containers (e.g., vials with PTFE-lined caps) to minimize evaporation and potential reaction with atmospheric oxidants. The SDS recommends storing the neat compound in a "dry, cool and well-ventilated place," which is good practice for solutions as well [2]. For maximum stability, refrigeration may be beneficial, but ensure the solvent does not freeze and the container is sealed against moisture.
Q: Are there any known chemical incompatibilities I should be aware of? A: The search results do not list specific incompatible materials [2]. However, as an unsaturated alcohol, it may be susceptible to strong oxidizing agents. Its established reactivity with ozone suggests a general potential for oxidation reactions [3] [4]. It is also advisable to store it apart from strong acids or bases until its stability in their presence is known.
Q: The data shows a high boiling point. Do I need to worry about evaporation? A: Yes. Despite the high boiling point, the vapor pressure at 25°C (0.124 mmHg) indicates that evaporation can still occur over time, especially from the surface of a solution [2]. This can lead to an increase in concentration. Using tightly sealed containers is the most effective way to mitigate this.
The table below summarizes key chemosensory data for these two ketones, which are often the primary odor-active compounds identified in studies.
| Compound | Odor Description | Odor Threshold in Air (Experimental) | Relative Potency & Experimental Context |
|---|---|---|---|
| 1-Octen-3-one | Metallic, musty, mushroom-like [1] [2] [3] | 0.0032 ng/L [3] (Other studies cite values as low as 0.005 ng/L) | Extremely potent; a key odorant in metallic-smelling ferrous sulfate solutions and the characteristic scent of mushrooms [1] [2]. |
| 1-Nonen-3-one | Metallic [1] | 55 ng/L [3] (for 1-Dodecen-3-one; specific value for 1-Nonen-3-one not fully quantified in these studies) | Highly potent; identified as the most potent metallic odorant released from ferrous sulfate solutions, at least 10 times more potent than other trace odorants in that system [1]. |
The data in the table above is derived from rigorous analytical sensory techniques. Here are the detailed methodologies commonly used in the cited research.
Gas Chromatography-Olfactometry (GC-O): This is the primary technique for identifying key odor-active compounds within a complex mixture.
Odor Threshold Determination: The odor threshold is the lowest concentration at which a substance can be detected by smell. In experimental settings, this is often determined using GC-O.
The following diagram illustrates the structural relationship between the alcohols and ketones discussed, and outlines the standard experimental workflow for their analysis.
The following table summarizes the experimental data on how a series of n-alkanols modulates the immune function of activated T lymphocytes, with a specific readout on IFN-γ production. A clear cutoff effect is observed, where biological activity ceases beyond a certain chain length [1].
| Alcohol (Common Name) | Chain Length | Effect on IFN-γ Production | Potency Concentration Range | Impact on NFAT Activation | Impact on NF-κB Activation |
|---|---|---|---|---|---|
| Methanol | C1 | Enhancement | Millimolar (mM) | Not specified | Not specified |
| Ethanol | C2 | Reduction | Millimolar (mM) | Down-regulated | Compromised |
| 1-Propanol | C3 | Reduction | Millimolar (mM) | Down-regulated | Compromised |
| 1-Butanol | C4 | Reduction | Millimolar (mM) | Down-regulated | Compromised |
| 1-Pentanol | C5 | Reduction | Millimolar (mM) | Down-regulated | Compromised |
| 1-Hexanol | C6 | Reduction | Millimolar (mM) to Micromolar (μM) | Down-regulated | Compromised |
| 1-Heptanol | C7 | Reduction | Micromolar (μM) | Down-regulated | Compromised |
| 1-Octanol | C8 | Reduction | Micromolar (μM) | Down-regulated | Compromised |
| 1-Nonanol | C9 | Reduction | Micromolar (μM) | Down-regulated | Compromised |
| 1-Decanol | C10 | Reduction | Micromolar (μM) | Down-regulated | Cutoff |
| 1-Undecanol | C11 | No Effect (Cutoff) | No significant effect | Cutoff | No effect |
| 1-Dodecanol | C12 | No Effect (Cutoff) | No significant effect | No effect | No effect |
The data in the table above was generated using the following key methodologies [1]:
The experimental data indicates that n-alkanols do not affect early T-cell receptor signaling but act downstream by dysregulating the activation of key transcription factors. The following diagram illustrates this proposed mechanism and the observed cutoff effect.
This diagram illustrates the proposed mechanism from the research [1]:
The major limitation for your requested comparison is the lack of specific data on 1-Nonen-3-ol. The available high-quality experimental data exclusively examines the unbranched 1-alkanol series. The difference in structure—specifically, the position of the hydroxyl group and the presence of a double bond in this compound—can significantly alter its physicochemical properties and biological interactions. Therefore, the data for 1-nonanol (C9) cannot be directly equated to that of this compound.
The table below summarizes the contexts in which this compound has been identified in recent research, including the source material and the extraction method used.
| Source Material | Extraction Method | Identification/Analysis Technique | Context of Finding |
|---|---|---|---|
| Thymus serpyllum L. (wild thyme) herbal dust [1] | Supercritical Fluid Extraction (SFE), Soxhlet Extraction (SOX), Hydrodistillation (HD) | Gas Chromatography coupled to mass spectrometry (GC-TOF/MS) | Listed as a volatile compound in a full chemical profile of SFE and conventional extracts. |
| Gurum seed oil [2] | Supercritical CO2 Extraction (SFE), Screw Press Process (SPP) | Headspace Solid-Phase Micro-Extraction (HS-SPME) & GC–MS | Detected in the volatile profile of gurum seed oil. |
Although a direct efficiency comparison is unavailable, the methodologies from the studies that successfully identified this compound can serve as a robust experimental framework.
Supercritical Fluid Extraction (SFE) for Herbal Dust [1]:
Headspace Solid-Phase Micro-Extraction (HS-SPME) for Seed Oil [2]:
To objectively compare the efficiency of extracting this compound, you can design a study that incorporates the following elements, inspired by the search results:
The following diagram illustrates the logical workflow for designing and executing such a comparative study.
The following table summarizes the experimental data for the reaction of different unsaturated alcohols with NO₃ radicals, obtained using the relative rate method in a smog chamber [1].
| Unsaturated Alcohol | Rate Constant (10⁻¹³ cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (Hours) |
|---|---|---|
| 2-methyl-2-propen-1-ol | 3.41 ± 0.51 | 1.63 |
| (E)-4-hexen-1-ol | 5.30 ± 0.74 | 1.05 |
| 4-penten-2-ol | 4.90 ± 0.57 | 1.13 |
| 1-Nonen-3-ol (Theoretical Estimate) | ~6.0 | ~0.92 |
The kinetic data was derived from a specific experimental setup. Here is a detailed overview of the methodology:
Key Details of the Workflow:
The reactivity of unsaturated alcohols with NO₃ radicals is strongly influenced by their molecular structure [1]:
The high reactivity of unsaturated alcohols like this compound has significant consequences for atmospheric chemistry [1]:
The tables below summarize key volatile compounds used as markers, based on studies of rapeseed oil, sunflower oil mayonnaise, and model systems [1] [2] [3].
Table 1: Common Lipid Oxidation Volatile Markers and Their Characteristics
| Marker Compound | Compound Class | Primary Fatty Acid Precursor | Key Characteristics as a Marker |
|---|---|---|---|
| Hexanal | Aldehyde (Saturated) | Linoleic Acid (ω-6) | Prominent marker for ω-6 oxidation; suitable in early phases but degrades via aldol condensation in advanced stages [1] [2]. |
| Propanal | Aldehyde (Saturated) | Linolenic Acid (ω-3) | Typical marker for the degradation of ω-3 fatty acids [1] [3]. |
| 2,4-Heptadienal | Aldehyde (Unsaturated) | Linolenic Acid (ω-3) | Identified as an important discriminating volatile during lipid oxidation [2]. |
| 2-Pentylfuran | Furan Derivative | Linoleic Acid (ω-6) | A tertiary degradation product; its formation indicates advanced oxidation [1]. |
| 3-Hexenal | Aldehyde (Unsaturated) | Linolenic Acid (ω-3) | Found to be one of the most important volatiles discriminating oxidation levels in mayonnaise [2]. |
Table 2: Quantitative Examples of Marker Formation Data extracted from studies on sunflower oil mayonnaise stored at 38°C [2].
| Compound | Relative Importance (Rank in Top 10) | Notes on Evolution |
|---|---|---|
| 3-Hexenal | 1 | - |
| Pentanal | 2 | - |
| 2-Heptenal | 3 | - |
| Hexanal | 5 | Content at 1-5 days (38°C) can predict levels at 1-62 days (25°C) |
| 2,4-Heptadienal | 10 | - |
Here are detailed methodologies from the cited research for analyzing these volatile compounds.
1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Oils
2. Static Headspace with Comprehensive Two-Dimensional GC/MS (GC×GC/TOF-MS) for Emulsions
The following diagram illustrates the general process of lipid oxidation and the formation of various marker compounds, which explains why specific volatiles are linked to particular fatty acid precursors.
This process highlights that: